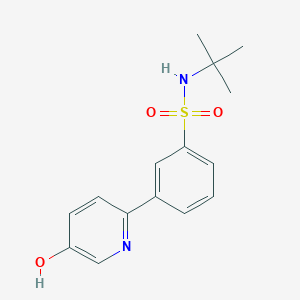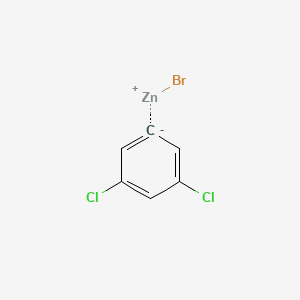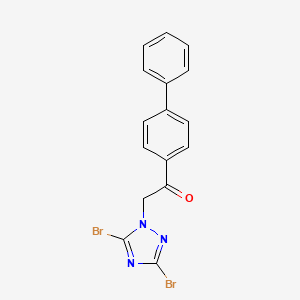![molecular formula C15H26ClN B6416110 (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride CAS No. 1240568-46-0](/img/structure/B6416110.png)
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride, also known as BMPMHCl, is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. BMPMHCl has been found to have a wide range of biochemical and physiological effects and is of particular interest to scientists due to its ability to interact with several important receptors in the body. This article will discuss the synthesis method of BMPMHCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Food Flavoring
Branched aldehydes, which include compounds structurally related to the query, play significant roles in food flavoring. These compounds are derived from amino acids and are critical for flavor in both fermented and non-fermented food products. Understanding their production and breakdown pathways is essential for controlling flavor compound levels in food, indicating a potential application in food science and technology (Smit, Engels, & Smit, 2009).
Synthesis and Structural Properties of Organic Compounds
The synthesis and investigation of novel organic compounds with specific structural properties highlight the application of complex amines in material science. For example, the study on the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the chemical reactivity and potential applications of similar compounds in developing materials with specific properties (Issac & Tierney, 1996).
Heterocyclic Compounds as Building Blocks
Compounds like "(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride" might be used as precursors or intermediates in synthesizing heterocyclic compounds. These are crucial for developing pharmaceuticals and other biologically active materials. The versatility of such compounds in synthesis demonstrates their importance in medicinal chemistry and drug development (Gomaa & Ali, 2020).
Environmental Impact of Chemical Compounds
Research on the environmental fate and behavior of chemical compounds, such as parabens, provides insight into how similar compounds might interact with ecosystems. Understanding these interactions is crucial for assessing the environmental impact of chemical substances and developing safer alternatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Warfare Agent Degradation
The study of chemical warfare agent degradation products is relevant to environmental and occupational health. Research in this area can inform the development of decontamination methods and the assessment of health risks associated with exposure to these agents. This type of research indicates potential applications in public health and safety (Munro et al., 1999).
Eigenschaften
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N.ClH/c1-5-13(4)16-11-15-8-6-14(7-9-15)10-12(2)3;/h6-9,12-13,16H,5,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKDBTHDSPJZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)CC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6416036.png)

![4-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416049.png)





![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)

![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)


![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)